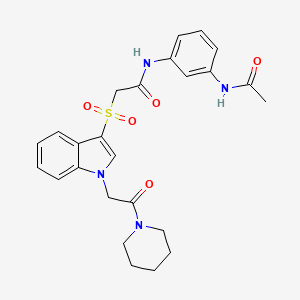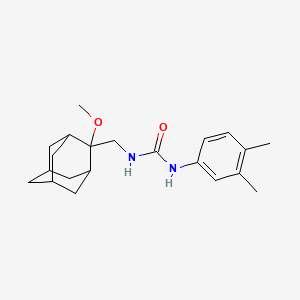
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)urea, also known as DMU-212, is a urea derivative that has been synthesized and studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Liquid Crystal Dimers and Nematic Phases : Research on methylene-linked liquid crystal dimers, including compounds with similar structural motifs, has shown that these materials exhibit unique transitional properties, such as the formation of twist-bend nematic phases. Such phases are of interest for advanced display technologies and optoelectronic applications due to their unique electro-optical properties (Henderson & Imrie, 2011).
Biological Applications
Urea Biosensors : The development of urea biosensors highlights the importance of urea derivatives in detecting and quantifying urea concentration, which is crucial for diagnosing various health conditions, including renal failure and certain metabolic disorders (Botewad et al., 2021). These biosensors utilize urea derivatives as a core component, indicating the relevance of such compounds in medical diagnostics.
Environmental and Energy Applications
Electrochemical Technologies : Studies on the use of urea derivatives in electrochemical technologies, particularly in room-temperature haloaluminate ionic liquids, reveal applications in electroplating and energy storage. These compounds serve as solvents or electrolytes, contributing to the development of safer and more efficient energy storage systems (Tsuda, Stafford, & Hussey, 2017).
Pharmacological Research
Drug Design : The incorporation of urea motifs into small molecules is a common strategy in drug design, due to their unique hydrogen-binding capabilities. This makes them integral to modifying drug-target interactions, stability, and pharmacokinetic profiles, thereby enhancing therapeutic efficacy (Jagtap et al., 2017).
Agricultural Science
Slow Release Fertilizers : Ureaform, a condensation product of urea and formaldehyde, is used as a slow-release fertilizer, indicating the role of urea derivatives in sustainable agriculture. These compounds provide a controlled release of nitrogen, essential for crop growth, while minimizing environmental impact (Alexander & Helm, 1990).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-13-4-5-19(6-14(13)2)23-20(24)22-12-21(25-3)17-8-15-7-16(10-17)11-18(21)9-15/h4-6,15-18H,7-12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPKWDMVOULDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
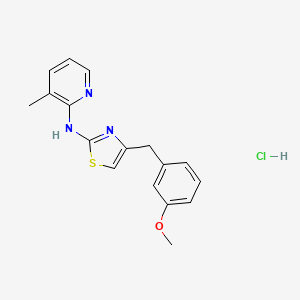
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)


![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)
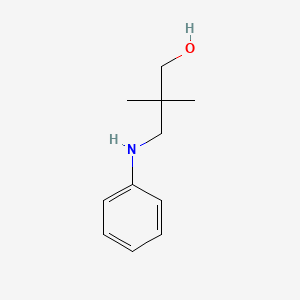
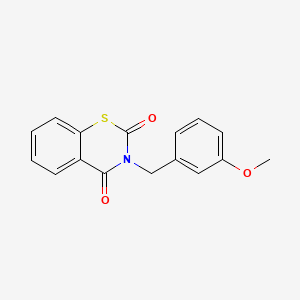
![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
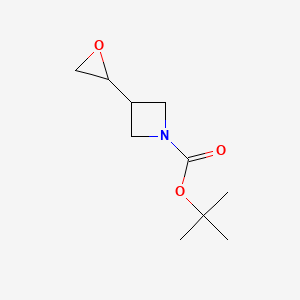
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2539259.png)
